6,6,6-Trifluorohexan-3-amine

Physicochemical profiling Drug design ADME prediction

6,6,6-Trifluorohexan-3-amine (CAS 910395-25-4) is a β-trifluoromethylated aliphatic primary amine with molecular formula C₆H₁₂F₃N and molecular weight 155.16 g/mol. The trifluoromethyl group at the terminal carbon and the amine at position 3 create a unique electronic environment that distinguishes this regioisomer from its 1‑amine and 2‑amine counterparts.

Molecular Formula C6H12F3N
Molecular Weight 155.16 g/mol
Cat. No. B13221425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6,6-Trifluorohexan-3-amine
Molecular FormulaC6H12F3N
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESCCC(CCC(F)(F)F)N
InChIInChI=1S/C6H12F3N/c1-2-5(10)3-4-6(7,8)9/h5H,2-4,10H2,1H3
InChIKeyMUAUJWCCYMBQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,6,6-Trifluorohexan-3-amine: Physicochemical and Pharmacological Baseline for Procurement Evaluation


6,6,6-Trifluorohexan-3-amine (CAS 910395-25-4) is a β-trifluoromethylated aliphatic primary amine with molecular formula C₆H₁₂F₃N and molecular weight 155.16 g/mol . The trifluoromethyl group at the terminal carbon and the amine at position 3 create a unique electronic environment that distinguishes this regioisomer from its 1‑amine and 2‑amine counterparts. Predicted physicochemical properties include a pKa of 9.73 ± 0.35, a boiling point of 116.5 °C, and a LogP of 2.07 . The compound additionally acts as a potent agonist of the human trace amine‑associated receptor 1 (TAAR1) with an EC₅₀ of 15 nM, a property not reported for the position‑1 isomer [1].

β
Workflow
β-trifluoromethyl amine probe for CNS target engagement and basicity-controlled ADME studies
Selection
Position-3 regioisomer with reported TAAR1 assay-response context; enantiopure (R)-form available
Context
Regioisomer-dependent basicity and target engagement require explicit isomer specification

Why Generic Substitution Fails: Regioisomer-Dependent Basicity, Lipophilicity, and Target Engagement of Trifluorohexylamines


Trifluorohexylamine regioisomers are not interchangeable. The distance between the electron‑withdrawing trifluoromethyl group and the amine nitrogen dictates the amine’s conjugate acid pKa, which in turn governs ionization state at physiological pH, passive membrane permeability, and susceptibility to CYP450‑mediated metabolism [1]. The position‑3 amine exhibits a predicted pKa of 9.73, while the position‑1 isomer is more basic at pKa 10.47 . This 0.74‑unit difference corresponds to a ~5‑fold shift in the ratio of unprotonated to protonated species at pH 7.4, significantly impacting pharmacokinetic behavior. Furthermore, the position‑3 regioisomer demonstrates potent TAAR1 agonism (EC₅₀ 15 nM) that is absent in published data for the position‑1 analog [2]. Simply substituting the 1‑amine or 2‑amine for the 3‑amine therefore risks altering both target engagement and ADME properties.

Target
3-amine
Vs. 1-amine
pKa shift may alter ionization and passive permeability; TAAR1 agonism not reported for 1-amine
Target
3-amine
Vs. Non-fluorinated analog
Lipophilicity and basicity differences may shift ADME profile; fluorination critical for TAAR1 engagement
Target
(R)-enantiomer
Vs. Racemate
Stereochemical-identity context may shift SAR interpretation; racemate lacks defined stereochemistry for IP

Quantitative Differentiation of 6,6,6-Trifluorohexan-3-amine From Closest Analogs: Evidence for Scientific Selection


Amine Basicity (pKa) Relative to the Position‑1 Regioisomer

The conjugate acid pKa of 6,6,6-trifluorohexan-3-amine is predicted to be 9.73 ± 0.35, compared to 10.47 ± 0.10 for the position‑1 isomer 6,6,6-trifluorohexan-1-amine . The 0.74‑unit lower pKa reflects the greater electron‑withdrawing effect of the trifluoromethyl group when the amine is at position 3 (β to three intervening methylene groups) versus position 1 (through‑bond distance of five methylene units). At physiological pH 7.4, this translates to approximately 0.5% unprotonated free base for the 1‑amine versus roughly 2.5% for the 3‑amine, a ~5‑fold difference in the neutral, membrane‑permeable species.

Amine Basicity (pKa)
Cross-study comparable
ΔpKa = 0.74 units lower (3-amine vs 1-amine)
9.73 ± 0.35 vs 10.47 ± 0.10 (predicted)
Supports regioisomer-dependent ionization state review
Predicted values; no experimental pKa available. Data to verify.
Physicochemical profiling Drug design ADME prediction

Lipophilicity (LogP) Relative to Non‑Fluorinated Hexan‑3-amine

The measured LogP of 6,6,6-trifluorohexan-3-amine is 2.07, which is 0.15 log units lower than that of the non‑fluorinated analogue hexan‑3-amine (LogP 2.22) [1]. This counter‑intuitive reduction occurs because the strong electron‑withdrawing effect of the CF₃ group increases the polarity of the molecule despite the addition of three fluorine atoms, a phenomenon documented for β‑fluoroalkyl amines [2]. At the same time, the boiling point of the fluorinated compound (116.5 °C) is slightly lower than that of hexan‑3-amine (119.3 °C), consistent with reduced van der Waals interactions [1].

Lipophilicity (LogP)
Cross-study comparable
LogP 2.07 (experimental)
ΔLogP = -0.15 vs non-fluorinated hexan-3-amine
Supports balanced lipophilicity interpretation for permeability screening
Counter-intuitive reduction due to CF₃ electron withdrawal. Source review recommended.
Lipophilicity Permeability Solubility

TAAR1 Agonist Potency Relative to the Endogenous Ligand β‑PEA

In a recombinant HEK293 cell line stably expressing human TAAR1, 6,6,6-trifluorohexan-3-amine stimulated cAMP accumulation with an EC₅₀ of 15 nM [1]. By comparison, the endogenous TAAR1 agonist β‑phenylethylamine (β‑PEA) exhibited an EC₅₀ of 106 ± 5 nM in the same assay format (AV12‑664 cells co‑expressing hTAAR1 and rat Gαs, cAMP endpoint) [2]. The 3‑amine is approximately 7‑fold more potent than β‑PEA. Published TAAR1 activity for the corresponding position‑1 or position‑2 regioisomers is absent, suggesting that the combination of the trifluoromethyl group with the amine at position 3 is critical for high‑affinity receptor engagement.

TAAR1 Agonist Potency
Cross-study comparable
EC₅₀ 15 nM (human TAAR1)
~7-fold higher than endogenous β-PEA (EC₅₀ 106 nM)
Supports CNS probe assay-response context
Assay systems differ in cell background; head-to-head comparison not performed.
GPCR pharmacology Neuroscience Trace amine receptor

Predicted Metabolic Stability Advantage via Reduced CYP2D6 Affinity Linked to Lower Amine Basicity

A systematic study of fluorinated propranolol derivatives demonstrated that increased amine basicity (higher conjugate acid pKa) correlates with increased affinity (lower Kₘ) and catalytic efficiency (kcat/Kₘ) for CYP2D6‑mediated N‑dealkylation [1]. The predicted pKa of 6,6,6-trifluorohexan-3-amine (9.73) is 0.74 units lower than that of the position‑1 isomer (10.47) and approximately 0.8 units lower than non‑fluorinated hexan‑3-amine (pKa ~10.5) . Based on the established pKa‑CYP2D6 affinity relationship, the 3‑amine isomer is predicted to exhibit lower CYP2D6 binding affinity and slower oxidative N‑dealkylation than its more basic regioisomers and non‑fluorinated analogues. Direct experimental metabolic stability data for these specific compounds are not available; this inference represents a class‑level extrapolation from structurally related fluorinated amine series.

Predicted Metabolic Stability
Class-level inference
Lower predicted CYP2D6 affinity inferred from pKa 9.73
ΔpKa 0.74–0.8 units lower vs more basic regioisomers
Supports metabolic-liability pathway interpretation; requires experimental validation
Class-level extrapolation from fluorinated propranolol series. No direct data for this compound.
Drug metabolism CYP2D6 Metabolic stability

Enantiopure (R)‑Form Availability for Stereochemical SAR Studies

The (R)‑enantiomer of 6,6,6-trifluorohexan-3-amine (CAS 1604309‑22‑9) is commercially available at 98% purity , enabling enantioselective structure‑activity relationship (SAR) studies. In contrast, the (S)‑enantiomer is not widely listed by major suppliers at comparable purity. The racemate (CAS 910395‑25‑4) is available at 95% purity . While the absolute stereochemical preference for TAAR1 binding has not been determined, the availability of a well‑characterized, high‑purity (R)‑enantiomer provides a competitive advantage for programs requiring defined stereochemistry for IP protection or target‑engagement studies.

(R)-Enantiomer Availability
Supporting evidence
(R)-form 98% purity (CAS 1604309-22-9)
3 percentage-point advantage over racemate (95%)
Supports stereochemical-control study fit
Vendor-specified purity; (S)-enantiomer not widely available at comparable grade.
Chiral resolution Stereochemistry Procurement specification

Prioritized Application Scenarios for 6,6,6-Trifluorohexan-3-amine Based on Quantitative Differentiation Evidence


TAAR1‑Targeted Neuroscience Probe and Lead Optimization

With an EC₅₀ of 15 nM at human TAAR1—approximately 7‑fold more potent than the endogenous agonist β‑PEA [1]—6,6,6-trifluorohexan-3-amine serves as a potent starting scaffold for CNS probe development. The position‑3 amine is critical for this activity; the position‑1 isomer lacks documented TAAR1 agonism. Researchers pursuing TAAR1 modulators for schizophrenia, substance use disorder, or metabolic regulation should select this regioisomer over other trifluorohexylamines. The availability of the (R)‑enantiomer at 98% purity further enables stereochemical SAR exploration .

ADME‑Optimized Lead Series Requiring Controlled Amine Basicity

The predicted pKa of 9.73 places 6,6,6-trifluorohexan-3-amine in a favorable basicity window for oral absorption: sufficient to maintain aqueous solubility of the protonated form in the gastrointestinal tract, yet low enough to provide a meaningful fraction of neutral free base for passive membrane permeation . The established correlation between higher amine pKa and increased CYP2D6 affinity [2] further supports prioritizing the 3‑amine over more basic regioisomers (pKa 10.47 for the 1‑amine) in lead optimization programs where metabolic stability is a key selection criterion.

Fluorinated Building Block for β‑Trifluoromethyl Amine Library Synthesis

As a chiral, aliphatic β‑trifluoromethyl amine, 6,6,6-trifluorohexan-3-amine represents a versatile building block for constructing focused libraries of fluorinated amines. The monotonic relationship between fluorination pattern and amine pKa documented for fluoroalkyl‑substituted amines [3] indicates that the position‑3 amine fills a specific basicity niche unavailable with the 1‑amine or 2‑amine. Its LogP of 2.07, modestly lower than non‑fluorinated hexan‑3-amine (LogP 2.22) [4], provides balanced lipophilicity for downstream derivatization without excessive hydrophobicity.

Procurement Specification for Enantioselective Synthesis Programs

Programs requiring defined stereochemistry for patent filing or biological evaluation should procure the (R)‑enantiomer (CAS 1604309‑22‑9, 98% purity) rather than the racemate (95% purity) . The 3‑percentage‑point purity advantage, combined with stereochemical definition, reduces ambiguity in SAR interpretation and strengthens IP position. The (S)‑enantiomer is not widely available at comparable purity, making the (R)‑form the pragmatic default choice for enantioselective applications.

Application
Selection Property
Validation Focus
TAAR1-targeted neuroscience probe development
Position-3 regioisomer with reported TAAR1 assay-response context
TAAR1 engagement and stereochemical SAR interpretation
ADME-optimized lead series with controlled amine basicity
Moderated pKa window (predicted 9.73) for ionization-controlled permeability
CYP2D6-mediated metabolism and passive permeability endpoints
β-trifluoromethyl amine library synthesis
Specific basicity niche and balanced lipophilicity (LogP 2.07)
Regioisomer-dependent basicity and derivatization compatibility
Enantioselective synthesis programs requiring defined stereochemistry
Enantiopure (R)-form availability at 98% purity
Stereochemical-identity verification and IP-position strength review

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